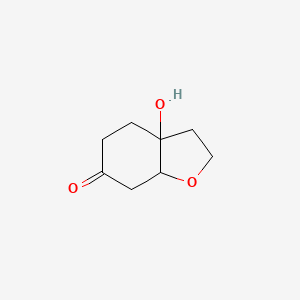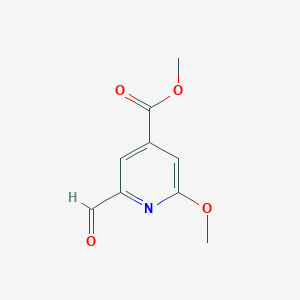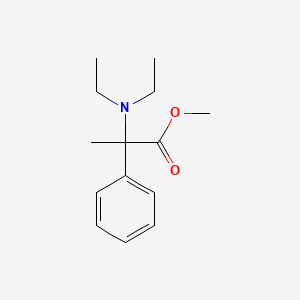
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a bromophenyl group, and a hydrazide functional group
Preparation Methods
The synthesis of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide typically involves the reaction of 1-naphthalenecarboxylic acid with 4-bromophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active site residues, while the bromophenyl and naphthalene rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide include:
1-Naphthalenecarboxylic acid, 3-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-methylphenyl)-, hydrazide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
610261-46-6 |
|---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C17H13BrN2O/c18-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(10-13)17(21)20-19/h1-10H,19H2,(H,20,21) |
InChI Key |
GQCRKUVYXRYPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)NN)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)





![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)


![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
